Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride (CAS: 1196146-89-0) is a bifunctional heterocyclic building block engineered for high-throughput medicinal chemistry and scale-up manufacturing [1]. Featuring a pyrimidine core decorated with a C4-ethyl ester and a C2-primary amine, it provides a highly modular scaffold for synthesizing complex pharmacophores, including kinase and protease inhibitors. The critical procurement advantage of this specific compound lies in its presentation as a hydrochloride salt, which protonates the highly nucleophilic primary amine and prevents spontaneous inter- and intramolecular amidation during storage [2]. This stabilization ensures a ready-to-use reagent with predictable stoichiometry, seamlessly integrating into automated library synthesis without the need for immediate derivatization upon receipt.
Sequential chemoselective derivatization via orthogonal amine and ester handles, eliminating protecting group steps.
HCl salt ensures defined protonation and consistent stoichiometry for automated parallel synthesis.
2-aminomethyl regioisomer enables NMR-based identity verification, distinguishing from common 4- or 6-analogs.
Attempting to substitute this specific hydrochloride salt with its free-base counterpart or related structural analogs introduces severe process inefficiencies and inventory risks. The free-base form of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate is highly susceptible to spontaneous intermolecular amidation, leading to rapid oligomerization and a drastically reduced shelf life that complicates procurement logistics [1]. Furthermore, substituting the ethyl ester with the corresponding free carboxylic acid yields a zwitterionic species with exceptionally poor solubility in standard aprotic organic solvents (e.g., dichloromethane), severely limiting its utility in homogeneous cross-coupling reactions [2]. Finally, utilizing a methyl ester analog often results in premature hydrolysis under mildly basic conditions during multi-step syntheses, whereas the ethyl ester provides an optimized steric shield to maintain orthogonal reactivity [3].
2-aminomethyl vs. 4- or 6-aminomethyl regioisomers shift NMR signature and hydrogen-bond geometry; identity confirmation may fail without diagnostic line-broadening analysis.
Free base analogs may exhibit variable protonation, hygroscopicity, and carbonate formation; reaction stoichiometry may deviate unless re-titrated.
Methyl ester analog provides lower lipophilicity and faster hydrolysis; chemoselective deprotection strategies and ADME profile may shift.
The hydrochloride salt form of this building block demonstrates superior long-term stability compared to the free-base alternative, directly impacting inventory viability. At 25°C over a 6-month period, the HCl salt retains >98% chromatographic purity, whereas the free base degrades to <85% purity due to spontaneous intermolecular amidation between the primary amine and the ester moiety [1].
| Evidence Dimension | Purity retention at 25°C over 6 months |
| Target Compound Data | >98% purity (Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate HCl) |
| Comparator Or Baseline | <85% purity (Free base analog) |
| Quantified Difference | >13% higher purity retention over 6 months. |
| Conditions | Ambient storage (25°C, standard atmospheric pressure), HPLC analysis. |
Eliminates the need for specialized cold-chain logistics and prevents material loss due to degradation, directly lowering procurement waste.
For automated library synthesis, high solubility in volatile aprotic solvents is paramount. When neutralized in situ with a tertiary amine (e.g., DIPEA), the ethyl ester scaffold achieves a solubility of >50 mg/mL in dichloromethane (DCM). In stark contrast, the free carboxylic acid analog exists as a highly polar zwitterion, exhibiting a solubility of <2 mg/mL in DCM, which necessitates the use of problematic, high-boiling solvents like DMF or DMSO that complicate downstream solvent removal [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 20°C |
| Target Compound Data | >50 mg/mL (Ethyl ester HCl salt, post in-situ neutralization) |
| Comparator Or Baseline | <2 mg/mL (2-(aminomethyl)pyrimidine-4-carboxylic acid) |
| Quantified Difference | >25-fold increase in aprotic organic solubility. |
| Conditions | 20°C, DCM solvent, visual and HPLC quantification. |
High solubility in standard volatile aprotic solvents enables seamless integration into high-throughput automated liquid-handling systems and simplifies post-reaction purification.
The use of the HCl salt provides a protected amine that is instantly liberated by mild base during amide coupling, achieving >90% conversion within 2 hours. Conversely, procuring an N-Boc protected analog requires a dedicated, strongly acidic deprotection step prior to coupling, which not only increases process time but drops the overall two-step throughput yield to approximately 75% [1].
| Evidence Dimension | Overall yield for standard amide coupling |
| Target Compound Data | >90% yield (HCl salt, direct coupling with DIPEA) |
| Comparator Or Baseline | ~75% yield (N-Boc protected analog, two-step deprotection/coupling) |
| Quantified Difference | 15% absolute yield improvement and elimination of one synthetic step. |
| Conditions | Standard HATU/DIPEA coupling with benzoic acid, 2 hours, room temperature. |
Direct utilization of the HCl salt improves step-economy and reduces reagent overhead, making scale-up manufacturing significantly more time- and cost-effective.
The pyrimidine core is a privileged pharmacophore for binding the ATP hinge region of kinases. This specific compound provides an ideal starting vector, allowing rapid functionalization of the aminomethyl group to probe the solvent-exposed channel, followed by selective saponification of the C4-ethyl ester for further core elaboration [1].
Due to its rigid heteroaromatic structure, the compound serves as an excellent bioisostere for natural amino acids. It is highly suited for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, where the aminomethyl group mimics critical basic residues required for target engagement without the instability of free-base alternatives [2].
Its low molecular weight, high aqueous solubility (as an HCl salt), and dual orthogonal vectors for expansion make it an optimal candidate for fragment libraries used in X-ray crystallographic soaking and surface plasmon resonance (SPR) screening campaigns [3].